Bienvenue dans la boutique en ligne BenchChem!

6-Azaspiro[3.4]octan-5-one

Medicinal Chemistry Drug Design ADME Prediction

Select 6-Azaspiro[3.4]octan-5-one for CNS drug discovery programs requiring constrained three-dimensionality. This [3.4] spirocyclic γ-lactam features zero rotatable bonds, low TPSA (29.1 Ų), and balanced LogP (0.5)—physicochemical properties that predict passive blood-brain barrier permeability superior to polar 8-amino analogs (TPSA 55.1 Ų). Explicitly exemplified in CSF1R inhibitor patents (WO-2019228252-A1) and AKT kinase programs, this scaffold offers a well-mapped IP landscape for derivative design. Ambient storage (2-year shelf life) eliminates cold-chain logistics, unlike derivatives requiring -20°C storage. Available at 98% purity for reliable multi-step synthesis.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 1193-30-2
Cat. No. B176571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azaspiro[3.4]octan-5-one
CAS1193-30-2
Synonyms6-Azaspiro[3.4]octan-5-one
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESC1CC2(C1)CCNC2=O
InChIInChI=1S/C7H11NO/c9-6-7(2-1-3-7)4-5-8-6/h1-5H2,(H,8,9)
InChIKeyNOJVDKBJPQMKBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Azaspiro[3.4]octan-5-one (CAS 1193-30-2) Procurement Guide: Spirocyclic Lactam Scaffold Selection


6-Azaspiro[3.4]octan-5-one (CAS 1193-30-2) is a spirocyclic γ-lactam featuring a rigid [3.4] spiro junction that fuses a cyclobutane ring to a pyrrolidinone moiety . This scaffold belongs to the broader class of azaspirocycles valued in medicinal chemistry for introducing three-dimensionality and conformational constraint into lead molecules [1]. The compound serves as a versatile building block with a secondary lactam nitrogen and ketone functionality enabling diverse derivatization [2]. Unlike linear or monocyclic analogs, the spirocyclic architecture reduces conformational flexibility (rotatable bond count = 0), a property correlated with improved target selectivity and metabolic stability in drug discovery campaigns .

Why 6-Azaspiro[3.4]octan-5-one Cannot Be Substituted with Generic Spirocyclic Lactams


Spirocyclic lactams are not functionally interchangeable due to differences in ring size, heteroatom composition, and substitution pattern that directly impact physicochemical properties, synthetic accessibility, and patent space. 6-Azaspiro[3.4]octan-5-one (C7H11NO, MW 125.17) differs from its closest analogs in topological polar surface area (TPSA: 29.1 Ų), hydrogen bond donor/acceptor count (1/1), and LogP (XLogP3: 0.5) . These parameters influence membrane permeability, solubility, and off-target liability in ways that cannot be predicted from structurally similar scaffolds. The compound has been explicitly cited as a key intermediate in patents targeting CSF1R inhibition and AKT kinase modulation, establishing its specific utility in intellectual property-driven research programs [1]. Substituting a generic spirocyclic lactam risks invalidating SAR data, introducing uncharacterized synthetic challenges, or encroaching on competitor patent claims. The following quantitative evidence establishes exactly where this scaffold differs from viable alternatives.

Quantitative Differentiation of 6-Azaspiro[3.4]octan-5-one Against In-Class Alternatives


Molecular Descriptor Profile: TPSA and LogP Differentiation from 8-Amino and 2-Oxa Analogs

6-Azaspiro[3.4]octan-5-one exhibits a topological polar surface area (TPSA) of 29.1 Ų and XLogP3 of 0.5 . In comparison, the 8-amino derivative (8-amino-6-azaspiro[3.4]octan-5-one, CAS 1546502-59-3) has a TPSA of 55.1 Ų and XLogP3-AA of -0.7 [1], while the 2-oxa analog (2-oxa-6-azaspiro[3.4]octan-5-one, CAS 1824056-67-8) contains an additional oxygen atom altering both polarity and hydrogen-bonding capacity [2].

Medicinal Chemistry Drug Design ADME Prediction

Patent-Cited Scaffold Utility: CSF1R and AKT Kinase Inhibitor Programs

6-Azaspiro[3.4]octan-5-one is explicitly referenced as a synthetic intermediate or substructure in multiple patent applications, including WO-2019228252-A1 (highly active CSF1R inhibitor compound) and WO-2021158481-A1 (substituted 1,1'-biphenyl compounds), as well as in a patent application describing heterocyclic compounds with AKT kinase inhibitory activity [1]. In contrast, closely related scaffolds such as 5-azaspiro[3.4]octan-6-one (regioisomeric lactam) and 6-azaspiro[3.4]octane (amine scaffold lacking the lactam carbonyl) do not appear in these specific patent families, indicating differentiated intellectual property positioning.

Kinase Inhibition Immuno-Oncology Patent Landscape

Synthetic Derivatization Efficiency: Single-Step Reduction to 5-Hydroxy Derivative

6-Azaspiro[3.4]octan-5-one undergoes reduction with diisobutylaluminum hydride (DIBAL-H) in the presence of DMAP and triethylamine using THF/dichloromethane solvent to yield 5-hydroxy-6-azaspiro[3.4]octane-6-carboxylic acid tert-butyl ester after 2.5 h reaction time [1]. This established protocol enables rapid access to the reduced spirocyclic amine scaffold in a single synthetic step. By comparison, the regioisomeric 5-azaspiro[3.4]octan-6-one lacks documented analogous reduction protocols in the same patent literature, and the 2-oxa analog introduces ether oxygen that may undergo undesired ring-opening under reductive conditions [2].

Synthetic Methodology Building Block Utility Process Chemistry

Purity and Storage Stability Specifications Across Commercial Suppliers

Commercial sourcing data reveal consistent purity specifications: 98% purity with batch-specific QC (NMR, HPLC, GC) from Bidepharm ; 97% purity from Combi-Blocks via Fisher Scientific ; and NLT 98% purity with 2-year storage stability at 20°C from MolCore . In contrast, specialized derivatives such as 8-amino-6-azaspiro[3.4]octan-5-one are typically offered at lower purity (not specified as ≥98%) and require storage at -20°C with a 1-month stability window once opened [1].

Quality Control Procurement Stability

Optimal Use Cases for 6-Azaspiro[3.4]octan-5-one Based on Quantitative Differentiation


CNS-Targeted Kinase Inhibitor Lead Optimization

The scaffold's low TPSA (29.1 Ų) and neutral LogP (0.5) predict favorable passive blood-brain barrier permeability compared to the more polar 8-amino analog (TPSA 55.1 Ų, LogP -0.7) [1]. This physicochemical profile makes 6-azaspiro[3.4]octan-5-one the preferred core for CNS kinase programs where CNS penetration is required. The scaffold has been explicitly exemplified in CSF1R inhibitor patents (WO-2019228252-A1) and AKT kinase inhibitor applications , providing validated SAR starting points for programs targeting neuroinflammation or brain metastases.

Freedom-to-Operate SAR Exploration in Immuno-Oncology

With documented patent citations in CSF1R inhibitor families (WO-2019228252-A1, EP-3744718-A1, US-2020399265-A1) and AKT kinase modulation , this scaffold offers a defined IP landscape for derivative design. Unlike regioisomeric lactams that lack patent exemplification in these specific programs, 6-azaspiro[3.4]octan-5-one enables researchers to work within established patent spaces while designing novel analogs that avoid infringement. The single-step reduction protocol to the 5-hydroxy derivative [2] further accelerates SAR expansion at the lactam position.

Multi-Step Synthesis Campaigns Requiring Ambient-Stable Building Blocks

Commercial suppliers offer the parent scaffold at 97-98% purity with room-temperature storage and 2-year shelf stability . This contrasts sharply with the 8-amino derivative, which requires -20°C storage and must be used within 1 month [3]. For laboratories executing extended multi-step syntheses, the parent scaffold's ambient stability eliminates cold-chain dependencies and reduces material loss, improving overall campaign efficiency and cost predictability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Azaspiro[3.4]octan-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.